Cas no 1849-68-9 (2-bromo-4,7-dichloro-1,3-benzothiazole)
2-bromo-4,7-dichloro-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- Benzothiazole,2-bromo-4,7-dichloro-
- 2-bromo-4,7-dichloro-1,3-benzothiazole
- 2-BroMo-4,7-dichlorobenzothiazole
- 2-Brom-4,7-dichlor-benzothiazol
- 2-bromanyl-4,7-bis(chloranyl)-1,3-benzothiazole
- Benzothiazole,2-bromo-4,7-dichloro
- 2-BROMO-4,7-DICHLOROBENZO[D]THIAZOLE
- DTXSID40646587
- A812908
- 1849-68-9
-
- Inchi: 1S/C7H2BrCl2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H
- InChI Key: XKLSYQBMZVEAOJ-UHFFFAOYSA-N
- SMILES: BrC1=NC2C(=CC=C(C=2S1)Cl)Cl
Computed Properties
- Exact Mass: 280.84700
- Monoisotopic Mass: 280.847
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1A^2
- XLogP3: 4.7
Experimental Properties
- PSA: 41.13000
- LogP: 4.36560
2-bromo-4,7-dichloro-1,3-benzothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromo-4,7-dichloro-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM389626-500mg |
2-bromo-4,7-dichloro-1,3-benzothiazole |
1849-68-9 | 95%+ | 500mg |
$*** | 2023-03-31 | |
| Chemenu | CM389626-1g |
2-bromo-4,7-dichloro-1,3-benzothiazole |
1849-68-9 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Alichem | A059004705-1g |
2-Bromo-4,7-dichlorobenzo[d]thiazole |
1849-68-9 | 95% | 1g |
$681.12 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90240-100MG |
2-bromo-4,7-dichloro-1,3-benzothiazole |
1849-68-9 | 95% | 100MG |
¥ 462.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90240-250MG |
2-bromo-4,7-dichloro-1,3-benzothiazole |
1849-68-9 | 95% | 250MG |
¥ 739.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90240-500MG |
2-bromo-4,7-dichloro-1,3-benzothiazole |
1849-68-9 | 95% | 500MG |
¥ 1,227.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90240-1G |
2-bromo-4,7-dichloro-1,3-benzothiazole |
1849-68-9 | 95% | 1g |
¥ 1,834.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90240-5G |
2-bromo-4,7-dichloro-1,3-benzothiazole |
1849-68-9 | 95% | 5g |
¥ 5,504.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90240-10G |
2-bromo-4,7-dichloro-1,3-benzothiazole |
1849-68-9 | 95% | 10g |
¥ 9,174.00 | 2023-04-14 | |
| Ambeed | A890102-1g |
2-Bromo-4,7-dichlorobenzo[d]thiazole |
1849-68-9 | 97% | 1g |
$259.0 | 2024-04-22 |
2-bromo-4,7-dichloro-1,3-benzothiazole Suppliers
2-bromo-4,7-dichloro-1,3-benzothiazole Related Literature
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Additional information on 2-bromo-4,7-dichloro-1,3-benzothiazole
Professional Introduction to 2-bromo-4,7-dichloro-1,3-benzothiazole (CAS No. 1849-68-9)
2-bromo-4,7-dichloro-1,3-benzothiazole, identified by the Chemical Abstracts Service Number (CAS No.) 1849-68-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of bromine and chlorine substituents at specific positions on the benzothiazole core enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structure of 2-bromo-4,7-dichloro-1,3-benzothiazole features a benzothiazole ring system, which consists of a benzene ring fused to a sulfur-containing five-membered ring. The bromine atom is located at the 2-position, while chlorine atoms are positioned at the 4- and 7-positions. This substitution pattern imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The compound's solubility profile and stability under various conditions also make it suitable for multiple applications in chemical synthesis.
In recent years, 2-bromo-4,7-dichloro-1,3-benzothiazole has been extensively studied for its potential in medicinal chemistry. Its benzothiazole core is a privileged scaffold in drug discovery due to its ability to modulate various biological pathways. Researchers have leveraged this compound as a key building block in the synthesis of novel therapeutic agents targeting diseases such as cancer, infectious disorders, and inflammatory conditions. The bromine and chlorine substituents serve as handles for further functionalization, enabling chemists to tailor the molecule's properties for specific biological activities.
One of the most compelling aspects of 2-bromo-4,7-dichloro-1,3-benzothiazole is its role in the development of small-molecule inhibitors. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes and receptors involved in disease pathogenesis. For instance, modifications at the 2-, 4-, and 7-positions have been explored to enhance binding affinity and selectivity against target proteins. These findings highlight the compound's significance as a lead compound in structure-based drug design.
The agrochemical industry has also recognized the potential of 2-bromo-4,7-dichloro-1,3-benzothiazole as a precursor for developing novel pesticides and herbicides. Its structural features contribute to its efficacy in disrupting metabolic pathways in pests while maintaining environmental safety. Recent advancements in green chemistry have prompted researchers to investigate sustainable synthetic routes for this compound, ensuring minimal environmental impact during production.
From a synthetic chemistry perspective, 2-bromo-4,7-dichloro-1,3-benzothiazole serves as an excellent intermediate for constructing more complex molecules. Its reactivity allows for diverse transformations, including cross-coupling reactions, nucleophilic substitutions, and cyclizations. These reactions are fundamental to modern organic synthesis and enable the rapid assembly of intricate molecular architectures. The compound's versatility has made it a staple in synthetic laboratories working on both pharmaceuticals and specialty chemicals.
The pharmacological properties of 2-bromo-4,7-dichloro-1,3-benzothiazole have been further explored through computational modeling and high-throughput screening techniques. These methods have accelerated the identification of promising derivatives with enhanced pharmacokinetic profiles. Additionally, preclinical studies have provided insights into the compound's safety and efficacy profiles, paving the way for future clinical trials.
As research continues to evolve, 2-bromo-4,7-dichloro-1,3-benzothiazole is expected to remain a cornerstone in medicinal chemistry and agrochemical innovation. Its unique structural features and reactivity make it an indispensable tool for scientists seeking to develop next-generation therapeutics and crop protection agents. The ongoing exploration of its derivatives promises to yield groundbreaking advancements in human health and agricultural productivity.
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